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Compound of Interest

Compound Name: 3-Butoxy-4-nitrobenzoic acid

Cat. No.: B1331128 Get Quote

CAS Number: 72101-53-2

Introduction: A Versatile Nitroaromatic Building
Block
3-Butoxy-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that has garnered

significant interest in the fields of medicinal chemistry and drug development. Its molecular

architecture, characterized by a benzoic acid core functionalized with a butoxy group at the 3-

position and a nitro group at the 4-position, provides a unique combination of steric and

electronic properties. This strategic arrangement of functional groups makes it a valuable

intermediate in the synthesis of more complex molecules, most notably as a key precursor to

the local anesthetic Oxybuprocaine Hydrochloride.[1] Beyond this well-established application,

the inherent reactivity of the nitro and carboxylic acid moieties, coupled with the lipophilic

nature of the butoxy group, presents a versatile scaffold for the design and synthesis of novel

therapeutic agents.

This technical guide provides an in-depth exploration of 3-Butoxy-4-nitrobenzoic acid,

intended for researchers, scientists, and drug development professionals. It will cover its

physicochemical properties, a detailed and validated synthesis protocol with mechanistic

insights, comprehensive spectroscopic characterization, its role in pharmaceutical synthesis,

and essential safety and handling procedures.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1331128?utm_src=pdf-interest
https://www.benchchem.com/product/b1331128?utm_src=pdf-body
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96EJZ9Y2K4
https://www.benchchem.com/product/b1331128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Butoxy-4-nitrobenzoic acid is typically a light beige to beige solid at room temperature.[1]

Its key physical and structural properties are summarized in the table below. The butoxy group

significantly influences its solubility profile, lending it greater solubility in organic solvents

compared to its un-substituted counterparts.

Property Value Source(s)

CAS Number 72101-53-2 [1]

Molecular Formula C₁₁H₁₃NO₅ [1]

Molecular Weight 239.22 g/mol [1]

Melting Point 174 °C [1]

Boiling Point (Predicted) 422.4 ± 30.0 °C [1]

Density (Predicted) 1.277 ± 0.06 g/cm³ [1]

pKa (Predicted) 3.28 ± 0.10 [1]

Solubility
DMSO (Slightly), Methanol

(Slightly)
[1]

Appearance Light Beige to Beige Solid [1]

Synthesis and Mechanistic Insights: A Step-by-Step
Approach
The synthesis of 3-Butoxy-4-nitrobenzoic acid is a multi-step process that relies on

fundamental organic reactions. The most common and reliable route begins with the nitration of

3-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the butoxy group.

This section provides a detailed, self-validating protocol with an emphasis on the causality

behind the experimental choices.
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Caption: Overall synthetic route to 3-Butoxy-4-nitrobenzoic acid.

Part 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid
(Precursor)
The initial step involves the regioselective nitration of 3-hydroxybenzoic acid. The hydroxyl

group is an ortho-, para-director; however, the carboxylic acid group is a meta-director and

deactivating. The nitration occurs predominantly at the 4-position (ortho to the hydroxyl group

and meta to the carboxylic acid group).

Experimental Protocol:

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel,

and a thermometer, dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial

acetic acid. Cool the mixture to 0-5 °C using an ice bath.

Nitration: Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and

concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature

below 10 °C. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly

electrophilic nitronium ion (NO₂⁺).

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature for a specified time (typically 2-4 hours). Monitor the reaction progress by Thin

Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will

precipitate the crude 3-hydroxy-4-nitrobenzoic acid.

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to

remove any residual acid, and then recrystallize from a suitable solvent system (e.g.,
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ethanol/water) to obtain the purified product.

Part 2: Synthesis of 3-Butoxy-4-nitrobenzoic Acid
This stage involves a three-step sequence: esterification of the carboxylic acid, Williamson

ether synthesis to introduce the butoxy group, and finally, saponification to regenerate the

carboxylic acid.

Experimental Protocol:

Esterification:

Reflux a mixture of 3-hydroxy-4-nitrobenzoic acid, an excess of absolute ethanol, and a

catalytic amount of concentrated sulfuric acid for several hours. The acid catalyst

protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for

nucleophilic attack by ethanol.

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate

solution) and extract the ethyl ester into an organic solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain crude ethyl 3-hydroxy-4-nitrobenzoate.

Williamson Ether Synthesis:

Dissolve the ethyl 3-hydroxy-4-nitrobenzoate in a polar aprotic solvent such as acetone or

dimethylformamide (DMF).

Add a suitable base, such as anhydrous potassium carbonate, to deprotonate the phenolic

hydroxyl group, forming the more nucleophilic phenoxide ion.

Add 1-bromobutane to the mixture and heat the reaction to reflux. The phenoxide ion will

then act as a nucleophile, attacking the primary alkyl halide in an SN2 reaction to form the

ether linkage.

Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and remove the

solvent under reduced pressure. The crude product is ethyl 3-butoxy-4-nitrobenzoate.
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Caption: Mechanism of the Williamson ether synthesis step.

Saponification:

Dissolve the crude ethyl 3-butoxy-4-nitrobenzoate in an alcoholic solution of sodium

hydroxide or potassium hydroxide.

Heat the mixture to reflux for 1-2 hours to hydrolyze the ester back to the carboxylic acid.

After cooling, remove the alcohol under reduced pressure.

Dissolve the residue in water and acidify with a strong acid (e.g., hydrochloric acid) to a

pH of 1-2. This will precipitate the final product, 3-Butoxy-4-nitrobenzoic acid.

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from

a suitable solvent can be performed for further purification.[1]

Spectroscopic Characterization
While experimental spectra for 3-Butoxy-4-nitrobenzoic acid are not widely published, its

structure allows for the confident prediction of its key spectroscopic features based on the
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analysis of its functional groups and data from analogous compounds.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.5 br s 1H -COOH

~8.1 d 1H Ar-H

~7.8 d 1H Ar-H

~7.6 dd 1H Ar-H

~4.2 t 2H -OCH₂-

~1.8 m 2H -OCH₂CH₂-

~1.5 m 2H -CH₂CH₃

~0.9 t 3H -CH₃

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
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Chemical Shift (δ, ppm) Assignment

~166 C=O

~155 C-OBu

~145 C-NO₂

~135 Ar-C

~125 Ar-C

~120 Ar-C

~115 Ar-C

~69 -OCH₂-

~30 -OCH₂CH₂-

~19 -CH₂CH₃

~14 -CH₃

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

Wavenumber (cm⁻¹) Assignment

3300-2500 (broad) O-H stretch (carboxylic acid dimer)

~2960, 2870 C-H stretch (aliphatic)

~1700 C=O stretch (carboxylic acid)

~1580, 1470 C=C stretch (aromatic)

~1520, 1340
N-O asymmetric and symmetric stretch (nitro

group)

~1250 C-O stretch (ether)

Mass Spectrometry (MS) (Predicted, ESI-):

The molecular ion peak [M-H]⁻ would be expected at m/z 238.07.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development and Medicinal
Chemistry
The primary and most well-documented application of 3-Butoxy-4-nitrobenzoic acid is as a

crucial intermediate in the synthesis of Oxybuprocaine, a potent topical anesthetic used in

ophthalmology. The synthesis involves the conversion of the carboxylic acid to an ester with

N,N-diethylethanolamine, followed by the reduction of the nitro group to an amine.

Beyond this specific application, the 3-butoxy-4-nitrobenzoic acid scaffold holds potential for

broader use in medicinal chemistry for several reasons:

Modulation of Physicochemical Properties: The butoxy group is a moderately lipophilic

substituent that can be used to enhance the ability of a drug candidate to cross cell

membranes. Its presence can influence the absorption, distribution, metabolism, and

excretion (ADME) properties of a molecule.

Pharmacophore Element: The ether oxygen can act as a hydrogen bond acceptor, a key

interaction in many drug-receptor binding events. The spatial arrangement of the butoxy

group can also provide important steric interactions within a binding pocket.

Synthetic Handle for Derivatization: The nitro group is a versatile functional group that can be

readily reduced to an amine. This resulting aniline derivative can then be further

functionalized through a wide range of reactions (e.g., amidation, sulfonylation, diazotization)

to generate a library of analogues for structure-activity relationship (SAR) studies.

Bioisosteric Replacement: In drug design, the nitro group can sometimes be a liability due to

potential toxicity. However, understanding its electronic and steric properties allows for its

strategic replacement with other bioisosteric groups to fine-tune the biological activity and

safety profile of a lead compound.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-
Butoxy-4-nitrobenzoic acid. It is recommended to handle this compound in a well-ventilated

fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.

Inhalation: Avoid inhaling dust. If inhalation occurs, move to fresh air.

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and

water.

Eye Contact: Avoid contact with eyes. If contact occurs, flush with copious amounts of water

for at least 15 minutes and seek medical attention.

Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical

attention.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
3-Butoxy-4-nitrobenzoic acid is a valuable and versatile intermediate in organic and

medicinal chemistry. Its well-defined synthesis and the strategic placement of its functional

groups make it an important building block for the preparation of pharmaceuticals, most notably

Oxybuprocaine. Furthermore, its structural features offer significant opportunities for the

development of new chemical entities through rational drug design and SAR studies. This

guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this

compound in their advanced research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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